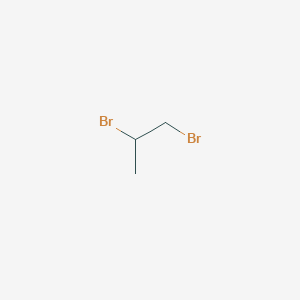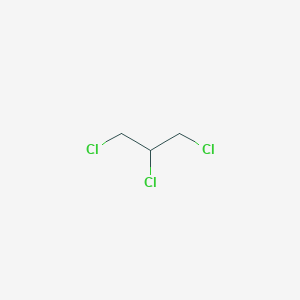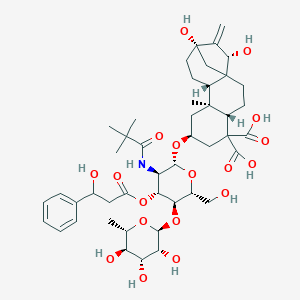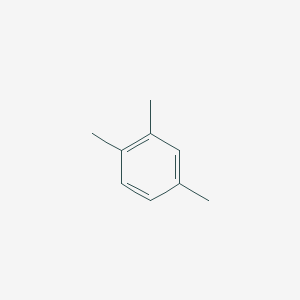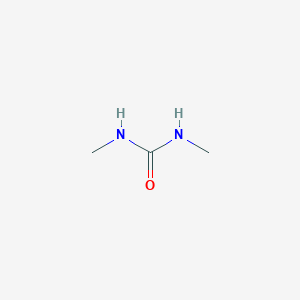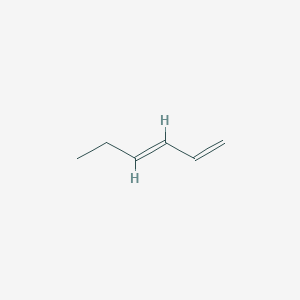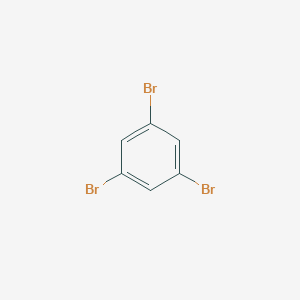![molecular formula C13H15NO5 B165277 benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate CAS No. 132970-47-9](/img/structure/B165277.png)
benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Tenofovir Disoproxil Fumarate (TDF), which is an antiviral drug used to treat HIV and Hepatitis B infections. However,
Wirkmechanismus
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate acts as a nucleotide reverse transcriptase inhibitor, which means it inhibits the reverse transcriptase enzyme that is essential for the replication of HIV and Hepatitis B viruses. This inhibition leads to the suppression of viral replication, thereby reducing the viral load in the body.
Biochemische Und Physiologische Effekte
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has been shown to have various biochemical and physiological effects. It has been found to be highly effective in reducing the viral load in patients with HIV and Hepatitis B infections. Additionally, it has been shown to have a low toxicity profile and is well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has a low toxicity profile, making it safe for use in laboratory experiments. However, one of the limitations of using this compound in laboratory experiments is that it is a relatively expensive compound.
Zukünftige Richtungen
There are several future directions for the scientific research of benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate. Some of the potential areas of research are discussed below.
1. Development of new antiviral drugs: Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has shown promising results in the treatment of HIV and Hepatitis B infections. Further research can be conducted to develop new antiviral drugs based on the structure of this compound.
2. Drug delivery systems: Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate can be used as a model compound to develop new drug delivery systems that can improve the bioavailability and efficacy of drugs.
3. Cancer research: Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has been shown to have potential anticancer properties. Further research can be conducted to explore its potential applications in cancer research.
Conclusion:
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is a chemical compound that has potential applications in various fields of scientific research. It is a stable compound that can be easily synthesized in large quantities and has a low toxicity profile. Further research can be conducted to explore its potential applications in the development of new antiviral drugs, drug delivery systems, and cancer research.
Synthesemethoden
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is synthesized by the reaction of tenofovir with benzyl chloroformate in the presence of a base. This reaction results in the formation of benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has been studied extensively for its potential applications in various fields of scientific research. Some of the significant applications of this compound are discussed below.
Eigenschaften
CAS-Nummer |
132970-47-9 |
|---|---|
Produktname |
benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate |
Molekularformel |
C13H15NO5 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate |
InChI |
InChI=1S/C13H15NO5/c15-7-10-6-11(12(16)19-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,14,17)/t10-,11+/m0/s1 |
InChI-Schlüssel |
QVXUXNOWETURTC-WDEREUQCSA-N |
Isomerische SMILES |
C1[C@H](OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2)CO |
SMILES |
C1C(OC(=O)C1NC(=O)OCC2=CC=CC=C2)CO |
Kanonische SMILES |
C1C(OC(=O)C1NC(=O)OCC2=CC=CC=C2)CO |
Synonyme |
D-erythro-Pentonic acid, 2,3-dideoxy-2-[[(phenylmethoxy)carbonyl]amino]-, gamma-lactone (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



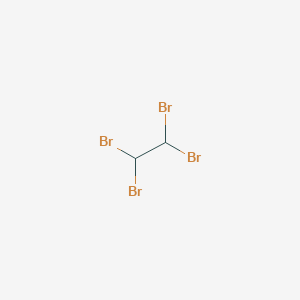
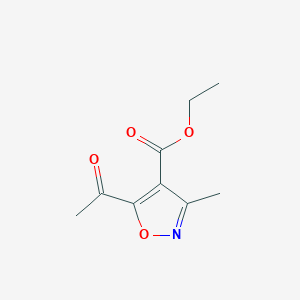
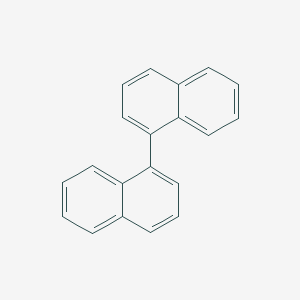
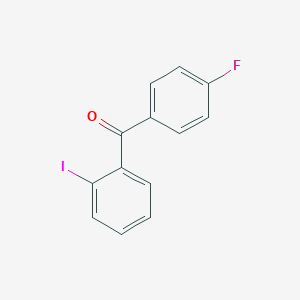
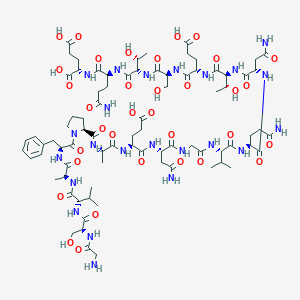
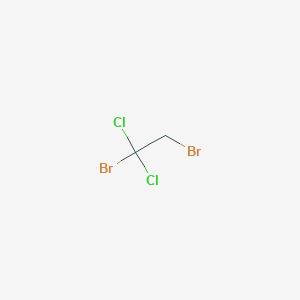
![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)
